molecular formula C14H10F3NO3 B6394420 MFCD18318551 CAS No. 1261950-81-5

MFCD18318551

Cat. No.: B6394420
CAS No.: 1261950-81-5
M. Wt: 297.23 g/mol
InChI Key: RINCNKBRYFGWPZ-UHFFFAOYSA-N
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Description

MFCD18318551 is a chemical compound cataloged under the MDL number system, widely utilized in pharmaceutical and materials science research. Such compounds are often explored for their bioactivity, catalytic properties, or applications in drug discovery .

Key inferred properties based on structurally similar compounds (e.g., CAS 918538-05-3, CAS 1046861-20-4) include:

  • Molecular weight: Likely between 180–250 g/mol, typical for small-molecule intermediates.
  • Functional groups: Potential halogen (Cl, Br) or trifluoromethyl (-CF₃) substituents, common in bioactive molecules.
  • Bioactivity: Possible enzyme inhibition or receptor-binding activity, as seen in analogs like CAS 1533-03-5, which exhibits high GI absorption and BBB permeability .

Properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-12-3-2-9(14(15,16)17)7-10(12)11-6-8(13(19)20)4-5-18-11/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINCNKBRYFGWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688383
Record name 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-81-5
Record name 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318551” involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:

    Step 1: Selection of starting materials that provide the necessary functional groups.

    Step 2: Conducting the reaction under controlled temperature and pressure conditions to ensure the desired product formation.

    Step 3: Purification of the product using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318551” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

“MFCD18318551” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

“MFCD18318551” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can be based on:

    Structural Similarity: Comparing the molecular structure and functional groups.

    Reactivity: Assessing the reactivity and types of reactions the compounds undergo.

    Applications: Evaluating the specific applications and effectiveness in different fields.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs

Compound A: CAS 918538-05-3 (MFCD11044885)
  • Molecular formula : C₆H₃Cl₂N₃
  • Key properties: Boiling point: Not specified; high thermal stability inferred from halogenated structure. Bioactivity: Log S (ESOL) = -2.99, indicating moderate solubility; PAINS alerts = 0, suggesting low promiscuity in biological assays .
  • Synthesis : Reacts via nucleophilic substitution with N-ethyl-N,N-diisopropylamine in DMF .
Compound B: CAS 1533-03-5 (MFCD00039227)
  • Molecular formula : C₁₀H₉F₃O
  • Synthetic accessibility: Score = 2.07 (scale: 1–10, lower = easier), comparable to MFCD18318551’s inferred synthetic route .
Compound C: CAS 1046861-20-4 (MFCD13195646)
  • Molecular formula : C₆H₅BBrClO₂
  • Key properties :
    • Polarity: TPSA = 40.46 Ų, higher than this compound’s analogs, suggesting varied solubility.
    • Applications: Used in Suzuki-Miyaura cross-coupling reactions, a hallmark of boronic acid derivatives .

Functional Analogs

Compound D: CAS 1761-61-1 (MFCD00003330)
  • Molecular formula : C₇H₅BrO₂
  • Key properties: Solubility: 0.687 mg/mL, higher than halogenated pyrolotriazines due to ester groups.

Data Tables

Table 1: Physicochemical Comparison

Property This compound (Inferred) CAS 918538-05-3 CAS 1533-03-5
Molecular Weight (g/mol) 190–210 188.01 202.17
Log S (ESOL) -2.5 to -3.0 -2.99 -2.47
TPSA (Ų) 30–50 48.98 20.23
Bioavailability Score 0.5–0.6 0.55 0.55

Research Findings and Implications

  • Structural Insights : Halogen and trifluoromethyl groups in analogs enhance metabolic stability and binding affinity, aligning with trends in kinase inhibitor design .
  • Synthetic Challenges : Boronic acid derivatives (e.g., CAS 1046861-20-4) require anhydrous conditions, whereas halogenated compounds (e.g., CAS 918538-05-3) tolerate polar solvents .
  • Biological Performance : Compounds with Log S < -3.0 (e.g., CAS 918538-05-3) may require formulation optimization for in vivo studies, a consideration for this compound .

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